N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazine-based acetamide derivative. Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and an acetamide side chain at position 3. The acetamide nitrogen is further substituted with a 3-acetylphenyl group, introducing a ketone functionality that may enhance hydrogen-bonding interactions . This compound is synthesized via a multi-step process involving condensation of N-(3-acetylphenyl)-acetamide with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15(27)17-8-5-9-18(12-17)23-21(28)14-25-10-11-26-20(22(25)29)13-19(24-26)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQITROFNZPQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, a compound with the chemical formula C22H18N4O3, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the pyrazolo[1,5-a]pyrazine moiety is significant as it is often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolo compounds can inhibit tumor cell proliferation.
- Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains and fungi.
- Cognitive Enhancement : Certain studies have linked similar compounds to improvements in cognitive functions, potentially through acetylcholinesterase inhibition.
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell signaling and metabolism.
- Receptor Modulation : Interaction with specific receptors can alter neurotransmitter levels, influencing cognitive and mood-related pathways.
- Oxidative Stress Reduction : Compounds with similar structures often exhibit antioxidant properties, reducing cellular damage.
Case Studies and Experimental Data
- Antitumor Studies : A study evaluating the cytotoxic effects of pyrazolo derivatives showed that certain compounds significantly reduced the viability of cancer cells in vitro. The IC50 values ranged from 10 to 50 µM depending on the cancer cell line tested.
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. The minimum inhibitory concentrations (MICs) were determined, revealing effectiveness at concentrations as low as 25 µg/mL against Gram-positive bacteria.
- Cognitive Function Assessment : In vivo studies utilizing animal models demonstrated that administration of similar compounds improved performance in maze tests, suggesting potential as cognitive enhancers.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Representation
The structure of N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can be represented as follows:
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. In vitro studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines, suggesting that this compound may also possess anticancer activity .
Inhibition of Enzymes : The compound's potential as an inhibitor of specific enzymes has been explored. For instance, compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's . This suggests that this compound could be a candidate for further development in this area.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[1,5-a]pyrazine core followed by acetamide functionalization. Understanding the SAR is crucial for optimizing its biological activity. Studies have shown that modifications to the acetophenone moiety can significantly impact the compound's potency and selectivity .
Computational Studies
Computational modeling and docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanisms by which the compound exerts its effects and guide further modifications for enhanced activity .
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazolo[1,5-a]pyrazine derivatives for their anticancer properties against several cancer cell lines. Among these derivatives, compounds structurally related to this compound demonstrated IC50 values in the micromolar range against breast cancer cells, indicating promising anticancer activity .
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotective agents, derivatives similar to this compound were assessed for their ability to inhibit AChE. The results suggested that these compounds could enhance acetylcholine levels in neuronal environments, providing a potential therapeutic avenue for Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[1,5-a]pyrazine scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Variations and Physicochemical Properties
The table below summarizes key analogs and their properties:
*Estimated using similar analogs (e.g., ).
Key Observations:
Substituent Effects on Lipophilicity (logP):
- The 3-acetylphenyl group in the target compound confers moderate lipophilicity (logP ~3.31), comparable to the 4-chlorobenzyl analog (logP 3.50). Electron-withdrawing groups (e.g., Cl in ) increase logP, while polar substituents like methoxy (logP 2.98 in ) reduce it.
- The benzodioxol-containing analog has a logP of 3.12, balancing lipophilicity and polarity due to its fused oxygen heterocycle.
This contrasts with the 4-chlorobenzyl group (), which lacks hydrogen-bond donors/acceptors beyond the acetamide. The 3,4-dimethoxyphenyl analog () has two methoxy groups, increasing polar surface area (98.12 Ų) and solubility but reducing membrane permeability.
Synthetic Accessibility:
- The target compound’s synthesis involves DMF-DMA-mediated cyclization , whereas analogs like and are synthesized via nucleophilic substitution or Suzuki coupling .
Enzyme Inhibition Potential:
- Monoamine Oxidase (MAO) and Cholinesterase Modulation: Acetamide derivatives with pyrazolo[1,5-a]pyrazine cores are reported as MAO-A/B and acetylcholinesterase (AChE) inhibitors. For example, a related compound, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]quinoxalin-7-yl]acetamide, shows MAO-A inhibition (IC₅₀ = 0.028 µM) . The target compound’s acetyl group may similarly enhance binding to MAO-A’s hydrophobic pocket.
Antimicrobial and Anticancer Activity:
- Triazole-pyrazolo[1,5-a]pyrazine hybrids (e.g., ) exhibit antimicrobial activity. The target compound’s acetyl group could be optimized for similar applications by introducing heterocyclic moieties.
Q & A
Q. What are the standard synthetic routes for preparing N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Condensation reactions to assemble the heterocyclic core, followed by substitution or alkylation to introduce the phenyl and acetylphenyl groups.
- Acetamide coupling via nucleophilic acyl substitution, often using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) under inert atmospheres .
- Temperature control (e.g., reflux in ethanol or DCM) and catalysts (e.g., Lewis acids) to optimize yields and minimize side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and purity (e.g., δ ~10–13 ppm for NH protons in pyrazole/acetyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (using SHELX programs for refinement) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity .
- Cytotoxicity studies (MTT assay) in cancer cell lines, noting IC values .
- Solubility and stability tests in physiological buffers to guide formulation .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the pyrazolo[1,5-a]pyrazine core?
Optimization strategies include:
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
Advanced SAR studies utilize:
Q. How can contradictions in biological activity data between analogs be resolved?
Discrepancies may arise from:
Q. What strategies mitigate degradation during long-term storage of the compound?
Stability improvements involve:
- Lyophilization to remove hydrolytic solvents .
- Light-sensitive packaging to prevent photodegradation of the acetylphenyl group .
- Additives : Antioxidants (e.g., BHT) in storage buffers .
Methodological Considerations
Q. How is tautomeric equilibrium between amine/imine forms analyzed in this compound?
- Variable-temperature NMR monitors proton shifts to identify tautomer populations .
- IR spectroscopy detects N–H and C=O stretches distinguishing amine (~3300 cm) vs. imine (~1600 cm) forms .
Q. What chromatographic techniques resolve synthetic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
